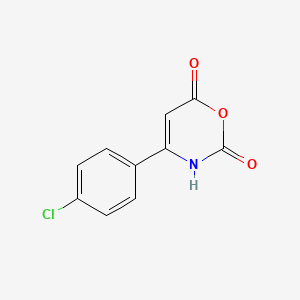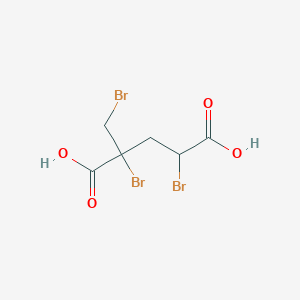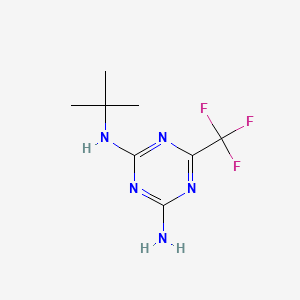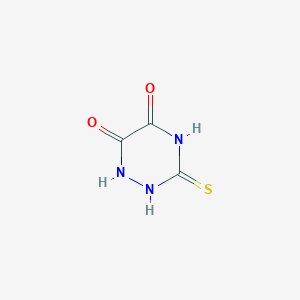![molecular formula C14H20ClNO2 B14603755 {[3-(Hexyloxy)phenyl]methyl}carbamyl chloride CAS No. 59732-07-9](/img/structure/B14603755.png)
{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride is an organic compound with a complex structure that includes a hexyloxy group attached to a phenyl ring, which is further connected to a carbamyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Hexyloxy)phenyl]methyl}carbamyl chloride typically involves the reaction of {[3-(Hexyloxy)phenyl]methyl}amine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The process involves the following steps:
- Dissolution of {[3-(Hexyloxy)phenyl]methyl}amine in an inert solvent such as dichloromethane.
- Slow addition of phosgene to the solution while maintaining a low temperature to control the exothermic reaction.
- Stirring the reaction mixture until the completion of the reaction, followed by purification of the product through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to handle the toxic reagents more safely and efficiently. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbamyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form {[3-(Hexyloxy)phenyl]methyl}amine and carbon dioxide.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can react with this compound under mild conditions to form the corresponding carbamates.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for reactions involving the phenyl ring.
Major Products
Substituted Carbamates: Formed through nucleophilic substitution reactions.
{[3-(Hexyloxy)phenyl]methyl}amine: Produced through hydrolysis.
Scientific Research Applications
{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-(Hexyloxy)phenyl]methyl}carbamyl chloride involves its reactivity towards nucleophiles. The carbamyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form carbamate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- {[3-(Methoxy)phenyl]methyl}carbamyl chloride
- {[3-(Ethoxy)phenyl]methyl}carbamyl chloride
- {[3-(Butoxy)phenyl]methyl}carbamyl chloride
Uniqueness
{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride is unique due to the presence of the hexyloxy group, which imparts distinct chemical properties compared to its analogs with shorter alkoxy chains
Properties
CAS No. |
59732-07-9 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(3-hexoxyphenyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-4-5-9-18-13-8-6-7-12(10-13)11-16-14(15)17/h6-8,10H,2-5,9,11H2,1H3,(H,16,17) |
InChI Key |
DTMQVJMUPHMLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)CNC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)

![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)


![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)




